N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-2-29-23(19-12-14-25-15-13-19)27-28-24(29)32-17-22(30)26-20-8-10-21(11-9-20)31-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYHHMXFYERQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618426-92-9 | |
| Record name | N-[4-(BENZYLOXY)PHENYL]-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 1243093-18-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic effects, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure
The molecular formula of this compound is C24H23N5O2S. The structure includes a benzyloxy group and a triazole moiety, which are significant for its biological activity.
1. Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, a review highlighted the inhibitory potential of various triazole derivatives against cyclooxygenase (COX) enzymes. The IC50 values for some derivatives were reported as follows:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |
| 4d | Not specified | 23.8 ± 0.20 |
These results suggest that compounds with similar structures can effectively inhibit COX enzymes involved in inflammatory processes .
2. Anticancer Activity
The anticancer potential of triazole-containing compounds has been explored through various screening methods against cancer cell lines. A study identified several derivatives with significant cytotoxic effects on multicellular spheroids, indicating their potential as anticancer agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of COX Enzymes : Similar compounds have shown to suppress the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
- Induction of Apoptosis : Triazole derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Case Study: In Vivo Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models demonstrated that certain triazole derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin and celecoxib . The effective doses (ED50) were calculated for these compounds:
| Compound | ED50 (μM) |
|---|---|
| Compound A | 11.60 |
| Compound B | 8.23 |
| Compound C | 9.47 |
These findings underscore the therapeutic potential of triazole derivatives in managing inflammatory conditions.
Case Study: Anticancer Screening
A multicentric study screened various triazole compounds against different cancer cell lines and reported promising results in terms of cytotoxicity and inhibition of tumor growth . The study utilized both in vitro assays and in vivo models to validate the anticancer efficacy.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies indicate that compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit notable anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Inhibition of COX Enzymes
The following table summarizes the IC50 values for various triazole derivatives against COX enzymes:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results suggest that triazole derivatives can effectively inhibit COX enzymes involved in inflammatory processes.
Case Study: In Vivo Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models demonstrated that certain triazole derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin and celecoxib. The effective doses (ED50) were calculated as follows:
| Compound | ED50 (μM) |
|---|---|
| Compound A | 11.60 |
| Compound B | 8.23 |
| Compound C | 9.47 |
These findings underscore the therapeutic potential of triazole derivatives in managing inflammatory conditions.
Anticancer Activity
The anticancer potential of this compound has been explored through various screening methods against cancer cell lines.
Case Study: Anticancer Screening
A multicentric study screened various triazole compounds against different cancer cell lines and reported promising results in terms of cytotoxicity and inhibition of tumor growth. The study utilized both in vitro assays and in vivo models to validate the anticancer efficacy.
Summary of Applications
This compound demonstrates significant potential in:
- Anti-inflammatory Treatments : Effective against COX enzymes with promising in vivo results.
- Cancer Therapeutics : Shows cytotoxic effects on various cancer cell lines and potential for further development as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Functional and Pharmacological Differences
Orco Receptor Modulation
Antimicrobial Activity
Derivatives with electron-withdrawing groups (e.g., KA3 with 4-fluorophenyl) exhibit superior antibacterial activity (MIC 8–16 µg/mL against S. aureus), whereas the target compound’s electron-donating benzyloxy group may prioritize other applications, such as anti-inflammatory or antioxidant roles .
Physicochemical Properties
Q & A
Q. What are the key steps and challenges in synthesizing N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step pathways:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or DMF .
- Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with chloroacetamide derivatives using bases like K₂CO₃ in acetone or acetonitrile .
- Benzyloxy group introduction : Alkylation of phenolic intermediates with benzyl bromide in the presence of NaH . Challenges : Low yields due to steric hindrance from the pyridine and benzyloxy groups, requiring optimized temperatures (60–80°C) and prolonged reaction times (12–24 hrs) .
Q. How is the structural integrity of this compound validated?
Methodological approaches include:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) and IR for functional groups (C=O stretch ~1680 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 488.15) .
- X-ray crystallography : SHELX software refines crystal structures, revealing planar triazole rings and dihedral angles between aromatic groups .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., fungal CYP51 or kinase domains). The pyridin-4-yl and triazole moieties show strong hydrogen bonding with active sites .
- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces, highlighting nucleophilic regions at the sulfanyl group .
- MD simulations : NAMD analyzes stability in lipid bilayers, critical for membrane permeability studies .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., antifungal activity ranging from 2–50 µM) arise from:
- Assay variability : Broth microdilution (CLSI M38) vs. agar diffusion methods .
- Target selectivity : Off-target effects on mammalian cells (e.g., HEK293 viability assays) require counter-screening .
- Structural analogs : Compare with derivatives like N-(3-chlorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to isolate substituent effects .
Q. What reaction conditions optimize yield during sulfanyl-acetamide coupling?
- Solvent choice : DMF increases solubility of aromatic intermediates vs. acetone, which reduces side reactions .
- Catalysts : HOBt/DCC systems improve amide bond formation efficiency (yields ↑15–20%) compared to EDCI .
- Temperature : 0–5°C minimizes decomposition of heat-sensitive intermediates .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
